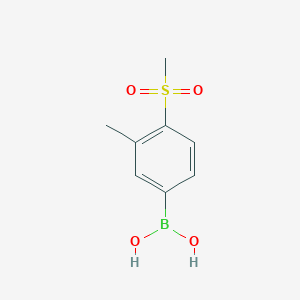

(4-Methanesulfonyl-3-methylphenyl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

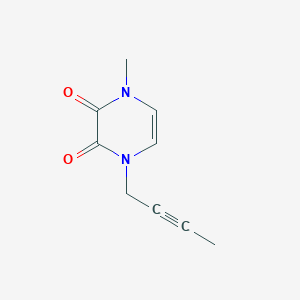

“(4-Methanesulfonyl-3-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 1598437-51-4 . It has a linear formula of C8H11BO4S and a molecular weight of 214.05 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .

Molecular Structure Analysis

The IUPAC name for this compound is (3-methyl-4-(methylsulfonyl)phenyl)boronic acid . The InChI code is 1S/C8H11BO4S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5,10-11H,1-2H3 .Chemical Reactions Analysis

While specific reactions involving “this compound” are not available, boronic acids are known to be involved in various types of chemical reactions. For instance, they are used in Suzuki cross-coupling reactions . They can also undergo copper-catalyzed oxidative trifluoromethylthiolation .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 214.05 and a linear formula of C8H11BO4S . It is typically stored in an inert atmosphere at temperatures between 2-8°C .Applications De Recherche Scientifique

Crystallography Studies : The crystal structure of a methanesulfonate salt of a boronic acid derivative was determined using X-ray crystallography, highlighting its potential in crystallographic studies (Iwatsuki et al., 2011).

Microbial Metabolism Research : Research on microbial metabolism of methanesulfonic acid, a key intermediate in the biogeochemical cycling of sulfur, contributes to our understanding of environmental processes (Kelly & Murrell, 1999).

Photoelectron Spectroscopy : Investigations into the electronic structure of methanesulfenic acid via photoelectron spectroscopy provide insights into its thermal stability and electronic properties (Lacombe et al., 1996).

Organic Synthesis : A study on borinic acid catalyzed stereo- and regioselective couplings of glycosyl methanesulfonates demonstrates its utility in selective organic synthesis (D’Angelo & Taylor, 2016).

Lipid Peroxidation Assay : Research into the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, using methanesulfonic acid, offers applications in colorimetric assays of lipid peroxidation (Gérard-Monnier et al., 1998).

Spectrophotometric Analysis : The formation of carbanions derivatives of C-acids activated by sulfonyl groups, examined spectrophotometrically, contributes to our understanding of reaction mechanisms and kinetics (Binkowska & Jarczewski, 2008).

Catalysis Research : A study on the use of methanesulfonic acid in the reductive ring-opening of O-benzylidene acetals showcases its effectiveness as a catalyst in organic reactions (Zinin et al., 2007).

Boronic Acid Catalysis : Research into boronic acid catalysis, which includes the activation of hydroxy functional groups, provides insight into its use in various organic transformations (Hall, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Mécanisme D'action

Target of Action

The primary target of (4-Methanesulfonyl-3-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by this compound is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

It is known that the compound is relatively stable, readily prepared, and generally environmentally benign , which may influence its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, contributing to the success of the SM coupling reaction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM coupling reaction, in which this compound plays a key role, benefits from exceptionally mild and functional group tolerant reaction conditions . .

Propriétés

IUPAC Name |

(3-methyl-4-methylsulfonylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5,10-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXHZJUIACFVQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)S(=O)(=O)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-[4-(Hydroxymethyl)triazol-1-yl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2565001.png)

![5-cyclopropyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2565003.png)

![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B2565011.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2565012.png)

![6-Cyclopropyl-N-[(2-fluorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2565013.png)

![N-[1-(1,2,4-Oxadiazol-3-yl)cyclopropyl]prop-2-enamide](/img/structure/B2565015.png)

![Azepan-1-yl(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone](/img/structure/B2565016.png)

![4-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2565018.png)